![molecular formula C14H12ClN3O4 B414082 Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-07-0](/img/structure/B414082.png)
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is utilized in the synthesis of a variety of heterocyclic compounds. For example, it serves as a precursor in the synthesis of 4,5-dihydroisoxazoles, which are obtained from N-nitroso-4,5-dihydropyrazoles through the elimination of a nitrogen molecule upon heating, leading to the corresponding 4,5-dihydroisoxazole derivatives (Molchanov et al., 2004). Additionally, it is involved in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities, where the derivatives exhibited higher anticancer activity compared to the reference drug, doxorubicin, in some cases (Hafez et al., 2016).
Development of Antimicrobial and Anticancer Agents
Research has identified the compound as a starting material for creating derivatives that exhibit significant antimicrobial and anticancer properties. A study synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and its derivatives, demonstrating good to excellent antimicrobial activity and higher anticancer activity in some derivatives compared to doxorubicin, highlighting the compound's potential as a scaffold for developing therapeutic agents (Hafez et al., 2016).
Crystal Structure Analysis
Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, closely related to the subject compound, was synthesized and characterized, including single crystal X-ray diffraction studies. The analysis provided insights into its molecular structure, exhibiting intramolecular hydrogen bonds contributing to structural stability. This type of research is crucial for understanding the compound's interactions and properties at the molecular level, aiding in the design of more effective drugs (Achutha et al., 2017).
Advancements in Synthetic Methodologies
The compound and its derivatives have also played a key role in advancing synthetic methodologies. For instance, a novel series of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates were synthesized using microwave irradiation, demonstrating a significant reduction in reaction times and excellent yields. This highlights the compound's role in developing more efficient synthetic routes for heterocyclic compounds, which are important in pharmaceutical research (Gu & Li, 2013).
Future Directions
Pyrazoles and their derivatives find applications as biodegradable agrochemicals and pharmaceutical ingredients . They have been shown to exhibit a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, the future directions in the study of this compound could involve further exploration of its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (found to be 251666 Da ) could influence its bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from inhibitory to activating effects, depending on the specific structure of the derivative and the biomolecule it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKOZOKHATRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118510 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321522-07-0 |
Source


|
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321522-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

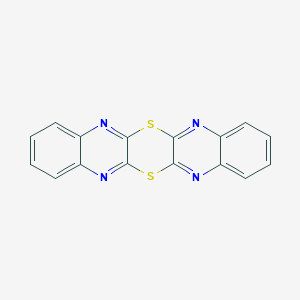
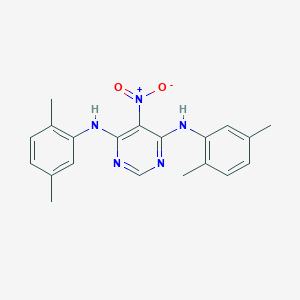
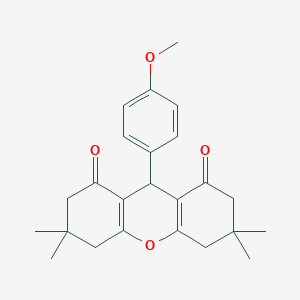
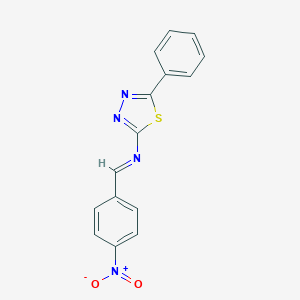

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B414011.png)
![N'-[6-(3,4-dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]benzohydrazide](/img/structure/B414012.png)
![5-(4-Pentylcyclohexyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B414013.png)
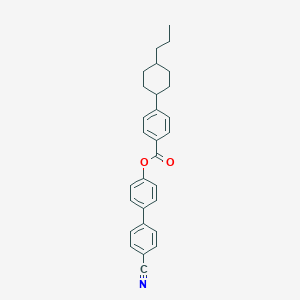
![2-bromo-5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B414015.png)
![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)

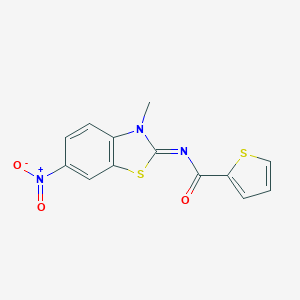
![5-(4-Ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B414024.png)